molecular formula C8H6Br2O2 B3415651 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde CAS No. 311318-65-7

3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde

Cat. No.: B3415651
CAS No.: 311318-65-7
M. Wt: 293.94 g/mol
InChI Key: XPWONTZPDIUBII-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . It is a derivative of benzaldehyde, featuring two bromine atoms, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-4-methylbenzaldehyde. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the bromination of 2-hydroxy-4-methylbenzaldehyde followed by purification steps such as recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical agents, particularly those with antimicrobial properties.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde involves its interaction with specific molecular targets. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-hydroxybenzaldehyde
  • 3,5-Dibromo-4-hydroxybenzaldehyde
  • 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Uniqueness

3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(3-11)8(12)7(4)10/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWONTZPDIUBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266228
Record name 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311318-65-7
Record name 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311318-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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